2-(2-Methylbenzoyl)pyridine

Descripción

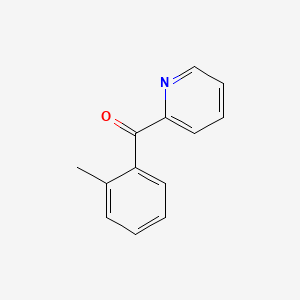

2-(2-Methylbenzoyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 2-methylbenzoyl group. This structure combines aromatic and carbonyl functionalities, making it a versatile intermediate in organic synthesis and medicinal chemistry. For instance, its synthesis likely involves 2-methylbenzoyl chloride (as seen in and ), a common reagent for introducing acyl groups to aromatic systems .

Propiedades

IUPAC Name |

(2-methylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-6-2-3-7-11(10)13(15)12-8-4-5-9-14-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXTVPWMINBKEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202933 | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54523-78-3 | |

| Record name | (2-Methylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54523-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054523783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-methylphenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)pyridine typically involves the reaction of 2-bromopyridine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance production efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Methylbenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed:

Oxidation: this compound carboxylic acid.

Reduction: this compound alcohol.

Substitution: 3-bromo-2-(2-Methylbenzoyl)pyridine, 3-nitro-2-(2-Methylbenzoyl)pyridine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including 2-(2-Methylbenzoyl)pyridine, exhibit significant anticancer activity. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation in various types of cancer, such as lung and breast cancer. The compound's mechanism often involves the induction of apoptosis in cancer cells, making it a subject of interest for developing new anticancer agents .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. Compounds similar to this compound have demonstrated efficacy against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The structure-activity relationship (SAR) studies highlight how modifications in the pyridine ring can enhance antiviral potency .

Neuroprotective Effects

Recent studies suggest that certain pyridine derivatives may possess neuroprotective effects. For example, a novel pyridine derivative was designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in neurodegenerative diseases. This compound showed promise in vitro with significant inhibition rates against cancer cell lines .

Material Science

Photostability and UV Absorption

The incorporation of this compound into polymer matrices has been studied for its photostability and UV-absorbing properties. This application is particularly relevant in the development of coatings and materials that require protection from UV degradation. The compound acts as a stabilizer, enhancing the longevity of materials exposed to sunlight .

Synthesis of Novel Materials

This compound serves as a precursor in synthesizing various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metals has been utilized in creating catalysts for organic reactions, demonstrating its versatility in material science .

Cosmetic Formulations

Skin Protection Agents

In the cosmetic industry, this compound is explored for its potential as a skin protection agent due to its UV-absorbing capabilities. Formulations containing this compound can help protect skin from harmful UV radiation while providing anti-aging benefits through its antioxidant properties .

Stabilizers in Cosmetic Products

The stability of cosmetic formulations is critical for product efficacy and safety. This compound has been investigated as a stabilizing agent in emulsions and creams, where it helps maintain product integrity over time by preventing degradation of active ingredients .

Data Tables

| Application Area | Potential Benefits | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Antiviral | Induces apoptosis; effective against HCV/HIV |

| Material Science | Photostability, UV Absorption | Enhances longevity of UV-exposed materials |

| Cosmetic Formulations | Skin protection, Stabilizer | Protects against UV; stabilizes cosmetic products |

Case Studies

- Anticancer Activity Study : A study evaluated the effect of various pyridine derivatives on MCF-7 breast cancer cells. Results indicated that compounds similar to this compound exhibited IC50 values below 20 µM, demonstrating significant antiproliferative effects .

- UV Protection in Cosmetics : A formulation study tested creams containing this compound for their UV-absorbing properties. Results showed a marked reduction in skin damage markers after exposure to UV light compared to control formulations without the compound .

- Material Stability Research : A recent investigation into polymer composites incorporating this compound revealed enhanced stability under prolonged UV exposure, making it suitable for outdoor applications where material degradation is a concern .

Mecanismo De Acción

The mechanism of action of 2-(2-Methylbenzoyl)pyridine is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1 Structural Analogues

The following compounds share structural similarities with 2-(2-Methylbenzoyl)pyridine, differing in substituents or functional groups:

2.2 Key Differences and Implications

- Substituent Effects: Amino vs. Chloride vs. Methyl: 2-Methylbenzoyl chloride’s reactivity as an acylating agent contrasts with the inert methyl group in this compound, highlighting divergent synthetic applications .

- Thermal Stability: Thiourea derivatives (e.g., ) exhibit higher melting points (>400 K) due to strong hydrogen-bonding networks, whereas 2-(2-Aminobenzoyl)pyridine decomposes above 128°C, suggesting lower thermal stability .

Actividad Biológica

2-(2-Methylbenzoyl)pyridine, also known as (2-methylphenyl)-pyridin-2-ylmethanone, is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry. Its unique structure, which combines a pyridine ring with a benzoyl group, suggests potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies.

The molecular formula of this compound is C13H11NO, and its structure can be represented as follows:

This compound features both a methyl group and a benzoyl moiety attached to the pyridine ring, influencing its reactivity and biological interactions.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that its biological effects may be mediated through interactions with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzyme activities or modulate receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A review highlighted that compounds containing the pyridine nucleus demonstrated notable antibacterial and antifungal activities against various pathogens . In particular, derivatives of pyridine have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 6.25 - 12.5 |

| Escherichia coli | Antibacterial | 6.25 - 12.5 |

| Candida albicans | Antifungal | 12.5 |

These findings suggest that this compound could be a candidate for further development into antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has also been explored. The presence of specific functional groups in compounds like this compound may enhance their ability to inhibit inflammatory pathways. Studies have indicated that certain pyridine-based compounds can downregulate pro-inflammatory cytokines and modulate immune responses .

Study on PAK1 Inhibition

A significant study focused on the development of novel compounds targeting P21-activated kinase 1 (PAK1), which is implicated in various cancers. Although not directly involving this compound, it highlights the relevance of pyridine derivatives in cancer therapy. The study identified potent inhibitors that induced cell cycle arrest in cancer cells via PAK1 inhibition . This suggests a potential avenue for exploring similar mechanisms with this compound.

Synthesis and Evaluation

A recent synthesis study reported the creation of several pyridine derivatives with enhanced biological activities. These compounds were evaluated for their antibacterial properties against a panel of microorganisms, showcasing promising results . While specific data on this compound was not provided, the methodologies employed could be applicable for future investigations into this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methylbenzoyl)pyridine, and how are intermediates characterized?

- Methodological Answer : A typical route involves condensing 2-methylpyridine with benzoyl derivatives under reflux. For example, hydrazone derivatives of pyridine can be synthesized by reacting 2-acetylpyridine with substituted benzoyl hydrazines in ethanol under reflux for 3 hours, followed by crystallization . Characterization often employs FT-IR and Raman spectroscopy to confirm functional groups (e.g., C=O and C=N stretches) and X-ray crystallography for structural elucidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicity data, researchers should assume acute toxicity risks (Category 4 for oral/dermal/inhalation exposure) and adhere to strict safety measures:

- Use PPE (gloves, lab coats, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid contact with strong acids/bases to prevent hazardous reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- FT-IR and Raman spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹).

- X-ray crystallography : For resolving bond lengths and angles (e.g., using SHELX software for refinement) .

- NMR : To confirm proton environments and substituent positions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst selection : Basic catalysts (e.g., triethylamine) enhance condensation reactions by deprotonating intermediates, as seen in analogous pyridine syntheses .

- Molar ratios : A 5:1 ratio of pyridine precursor to benzoyl derivative minimizes side reactions.

- Solvent choice : Ethanol or dichloromethane improves solubility and reaction homogeneity .

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from twinning or poor data resolution. Solutions include:

- Using SHELXL for high-resolution refinement and twin-law detection.

- Validating hydrogen bonding networks via Hirshfeld surface analysis .

- Cross-verifying with spectroscopic data (e.g., comparing experimental and DFT-calculated IR spectra) .

Q. What strategies are effective for analyzing contradictory biological activity data in this compound derivatives?

- Methodological Answer : Contradictions may stem from assay variability or impurity interference. Mitigation involves:

- Reproducibility testing : Replicating studies under standardized conditions (e.g., enzyme inhibition assays at fixed pH).

- Purity validation : Using HPLC or mass spectrometry to confirm compound integrity .

- Computational modeling : Docking studies to predict binding affinities and guide experimental validation .

Q. How is this compound utilized in designing enzyme inhibitors?

- Methodological Answer : The pyridine-benzoyl scaffold serves as a pharmacophore for targeting active sites. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.